4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the family of dihydroquinoxalinones, which are known for their diverse biological activities. This specific compound features a 3-methylbenzoyl group attached to the nitrogen-containing bicyclic structure of dihydroquinoxalin-2-one. Dihydroquinoxalinones have garnered interest in medicinal chemistry due to their potential applications as pharmaceuticals, particularly in the fields of antimicrobial and anti-inflammatory agents.
The compound can be synthesized through various chemical reactions involving o-phenylenediamines and acylating agents. It falls under the classification of heterocycles, specifically as a substituted quinoxaline derivative. The structural framework of dihydroquinoxalinones allows for modifications that can enhance their biological properties, making them significant in drug discovery and development.
The synthesis of 4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclocondensation of o-phenylenediamine with an appropriate acylating agent. Various methods have been reported:
The molecular formula for 4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is C13H12N2O, with a molecular weight of approximately 216.25 g/mol. The structure consists of:
The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information on its molecular connectivity and mass .
4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
The exact mechanism may vary depending on the specific biological context and target interactions .
Analytical techniques like Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular dynamics .
4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several potential applications:
Nitrogen-based heterocycles represent a cornerstone of modern medicinal chemistry, constituting over 60% of small-molecule pharmaceuticals. Among these, privileged scaffolds—defined as molecular frameworks capable of high-affinity binding to multiple biologically relevant targets—enable efficient exploration of chemical space for drug discovery. The 3,4-dihydroquinoxalin-2(1H)-one motif exemplifies such a scaffold, combining synthetic versatility with broad bioactivity. Its bicyclic structure merges the conformational restraint of fused rings with hydrogen-bonding capabilities from multiple nitrogen sites, facilitating targeted interactions with diverse proteins and enzymes. This review focuses specifically on the structural and functional significance of 4-acyl-substituted derivatives, exemplified by 4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, to elucidate structure-activity relationships driving therapeutic potential [2] [8].
The 3,4-dihydroquinoxalin-2(1H)-one core is a conformationally constrained dihydroquinoxaline derivative featuring two fused six-membered rings: a partially saturated quinoxalinone with amide and secondary amine functionalities. This architecture confers several pharmacologically advantageous properties:
Pharmacologically, this scaffold exhibits "privileged" behavior, demonstrating inherent activity across multiple target classes:
Table 1: Bioactivity Profile of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
Substituent Pattern | Target/Activity | Potency (EC50/GI50) | Reference |
---|---|---|---|
4-(2-Methylquinazolin-4-yl) | Tubulin polymerization inhibition | 4.6–9.6 nM (cancer cell lines) | |
7-Trifluoromethyl-quinoxaline | Breast cancer (MCF7, MDA-MB-468) | GI50: 1.85–1.95 μM | [6] |
Dicarboxylic acid derivative | sGC activation (α1/β1 His105Ala mutant) | EC50: 1.8 μM | [8] |
The bioactivity of 3,4-dihydroquinoxalin-2(1H)-ones is profoundly modulated by N4-acylation, which introduces steric, electronic, and pharmacokinetic refinements. 4-(3-Methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 867135-93-1, C16H14N2O2, MW 266.3 g/mol) exemplifies this strategy, where the 3-methylbenzoyl group imparts target specificity and enhanced drug-like properties:
Scaffold-hopping studies demonstrate that replacing quinazoline with 3-methylbenzoyl retains tubulin inhibition (GI50 < 10 nM), confirming the acyl group’s versatility as a bioisostere .
Pharmacokinetic Optimization:
Table 2: Physicochemical Properties of 4-(3-Methylbenzoyl)-3,4-Dihydroquinoxalin-2(1H)-one
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C16H14N2O2 | [3] |
Molecular Weight | 266.3 g/mol | [3] |
Calculated logP | 2.5–3.0 | ChemDiv/EviTa databases |
Hydrogen Bond Acceptors | 4 | [3] |
Hydrogen Bond Donors | 1 (N1-H) | [3] |
Polar Surface Area | 40.1 Ų | [10] |
Melting Point | 134–196 °C | [3] |
The strategic incorporation of 4-acyl groups—particularly meta-substituted benzoyl moieties—thus transforms the dihydroquinoxalinone scaffold into a tunable platform for targeting diverse pathologies. Future work should prioritize enantioselective synthesis of C3-chiral acyl derivatives to exploit underexplored three-dimensional target space [2] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1